molecular formula C23H20FN3O4 B2564386 5-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-1-(3-nitrobenzyl)pyridin-2(1H)-one CAS No. 900010-29-9

5-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-1-(3-nitrobenzyl)pyridin-2(1H)-one

Cat. No.: B2564386
CAS No.: 900010-29-9
M. Wt: 421.428
InChI Key: AEGJEIWRSSKDJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-1-(3-nitrobenzyl)pyridin-2(1H)-one is a sophisticated synthetic compound designed for pharmaceutical and biochemical research. This molecule features a tetrahydroquinoline scaffold, a structure frequently investigated in medicinal chemistry for its diverse biological activities . The incorporation of a fluorine atom at the 6-position is a common strategy in drug design to modulate a compound's electronic properties, metabolic stability, and binding affinity . The 3-nitrobenzyl group attached to the pyridin-2-one ring introduces a substantial aromatic moiety that can be critical for target interaction, potentially making this compound a valuable chemical tool for probing enzyme active sites or cellular receptors. Researchers may explore its application as a key intermediate in the synthesis of more complex molecules or screen it for potential biological activity in areas such as kinase inhibition or antimicrobial studies. Strictly for research purposes, this product is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1-[(3-nitrophenyl)methyl]pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O4/c1-15-5-6-17-12-19(24)8-9-21(17)26(15)23(29)18-7-10-22(28)25(14-18)13-16-3-2-4-20(11-16)27(30)31/h2-4,7-12,14-15H,5-6,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGJEIWRSSKDJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1C(=O)C3=CN(C(=O)C=C3)CC4=CC(=CC=C4)[N+](=O)[O-])C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridin-2(1H)-one Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Purity Biological Target/Activity (Inferred)
Target Compound (5-(6-Fluoro-2-methyl-1,2,3,4-THQ-1-carbonyl)-1-(3-nitrobenzyl)pyridin-2(1H)-one) C24H21FN3O4 434.44 g/mol 6-Fluoro-THQ, 3-nitrobenzyl - Potential kinase/anticoagulant activity
1-(2-Oxo-2-(3'-trifluoromethyl-biphenyl-4-yl)ethyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one C24H21F3N2O4S 514.50 g/mol Trifluoromethyl-biphenyl, pyrrolidinylsulfonyl 98% Unspecified enzyme inhibition
1-(4-Aminophenyl)-3-chloro-5,6-dihydropyridin-2(1H)-one C11H11ClN2O 222.67 g/mol 4-Aminophenyl, 3-chloro - Related to Apixaban (anticoagulant)
5-Ethyl-3-[(2-methoxyethyl)methylamino]-6-methyl-4-(3-methylbenzyl)pyridin-2(1H)-one C19H27N3O2 329.44 g/mol Ethyl, methoxyethyl-methylamino, 3-methylbenzyl - Reverse transcriptase inhibition

Key Observations:

Structural Diversity: The target compound uniquely combines a fluorinated tetrahydroquinoline with a nitrobenzyl group, distinguishing it from analogs with trifluoromethyl (e.g., ) or aminophenyl substituents (e.g., ). Electron-withdrawing groups: The nitro group (-NO₂) in the target compound may confer stronger electrophilic character compared to trifluoromethyl (-CF₃) or sulfonyl (-SO₂) groups, impacting receptor binding kinetics .

Biological Relevance: Pyridinone derivatives with aminophenyl groups (e.g., ) are linked to anticoagulant APIs like Apixaban, suggesting the target compound’s nitro group could alter therapeutic applications (e.g., shifting from anticoagulant to kinase inhibition) . Compounds with methyl/ethyl substituents (e.g., ) show activity against reverse transcriptases, implying that the target’s methyltetrahydroquinoline may enhance selectivity for similar targets .

Synthesis and Scalability: The synthesis of pyridinone derivatives often employs copper-mediated coupling (e.g., ), but the target compound’s nitro group may require specialized reducing conditions to avoid side reactions .

Metabolic Stability: Fluorine in the tetrahydroquinoline moiety likely improves metabolic stability compared to non-halogenated analogs (e.g., ), a critical factor in drug design .

Research Implications

The structural uniqueness of the target compound positions it as a candidate for investigating:

  • Kinase inhibition : Similarity to compounds targeting mitogen-activated protein kinases (MAPK14) .
  • Synthetic optimization : Lessons from copper-mediated coupling () could guide scalable synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.